molecular formula C13H12F3NS B3364063 1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine CAS No. 1094224-62-0

1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine

Cat. No. B3364063
CAS RN: 1094224-62-0
M. Wt: 271.30
InChI Key: LEJCXBQLLXBVIZ-UHFFFAOYSA-N
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Description

“1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine” is a chemical compound. It is an aromatic amine . The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a trifluoromethyl group attached to a phenyl ring .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with thiophene . For example, N,N-Dimethylformamide (DMF) can react with thiophene to obtain 2-thiophenecarbaldehyde, which then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde. This can then react with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, which is finally reduced to give 2-thiopheneethylamine .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a phenyl ring with a trifluoromethyl group, and an ethan-1-amine group . The thiophene ring is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

The compound, being an aromatic amine, can undergo various chemical reactions . For example, it can undergo microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .

properties

IUPAC Name

1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NS/c1-8(17)11-6-7-12(18-11)9-2-4-10(5-3-9)13(14,15)16/h2-8H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJCXBQLLXBVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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